

An In-depth Technical Guide to the Thermophysical Properties of 3,4'-Dimethylbiphenyl

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Compound of Interest

Compound Name: 3,4'-Dimethylbiphenyl

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Introduction

3,4'-Dimethylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl family. As with other biphenyl derivatives, its thermophysical properties are of significant interest in various fields, including materials science, organic synthesis, and pharmacology. Understanding these properties is crucial for process design, safety assessments, and predicting the compound's behavior in different environments. This guide provides a comprehensive overview of the known thermophysical properties of **3,4'-Dimethylbiphenyl**, detailed experimental protocols for their determination, and insights into its potential biological interactions through the aryl hydrocarbon receptor signaling pathway.

Core Thermophysical Properties

The following table summarizes the key thermophysical properties of **3,4'-Dimethylbiphenyl**. It is important to note that while several fundamental properties have been experimentally determined, data for some thermodynamic properties, such as heat capacity and enthalpy of fusion, are not readily available for this specific isomer. In such cases, data for closely related isomers are provided for comparative purposes.

Table 1: Thermophysical Properties of **3,4'-Dimethylbiphenyl** and Related Compounds

Property	3,4'-Dimethylbiphenyl	3,3'-Dimethylbiphenyl	4,4'-Dimethylbiphenyl	Biphenyl (for reference)
Molecular Formula	C ₁₄ H ₁₄	C ₁₄ H ₁₄	C ₁₄ H ₁₄	C ₁₂ H ₁₀
Molecular Weight (g/mol)	182.26	182.26	182.26	154.21
Melting Point (°C)	14-15[1]	5-7[2]	118-120[3][4]	69.2
Boiling Point (°C)	288-289[1]	286 (at 713 mmHg)[2]	295[3][4]	255.9
Density (g/mL)	0.9985 @ 20°C[1]	0.999 @ 25°C[2]	0.9170	0.992 @ 25°C
Refractive Index	1.5971 @ 20°C[1]	1.594 @ 20°C[2]	1.5811 (estimate)[5]	1.588 @ 25°C
Vapor Pressure (hPa)	est. 0.0016 @ 20°C; 0.0027 @ 25°C[6]	-	-	0.0087 @ 25°C
Flash Point (°C)	est. 126.76[6]	113 (closed cup) [2]	295[5]	113
XLogP3-AA	4.3[6]	-	-	3.9
Heat Capacity (Cp)	Not available	Data available	Data available	Data available[7]
Enthalpy of Fusion (ΔHfus)	Not available	Data available	Data available	18.6 kJ/mol
Enthalpy of Vaporization (ΔHvap)	Not available	Data available	-	44.4 kJ/mol

Table 2: Solubility of 3,4'-Dimethylbiphenyl at 25°C[6]

Solvent	Solubility (g/L)
Ethanol	61.61
Methanol	37.67
Isopropanol	31.37
Water	Insoluble

Experimental Protocols

Accurate determination of thermophysical properties requires precise experimental methodologies. Below are detailed protocols for key measurements, based on established techniques used for biphenyl and its derivatives.

Synthesis of 3,4'-Dimethylbiphenyl via Suzuki-Miyaura Cross-Coupling

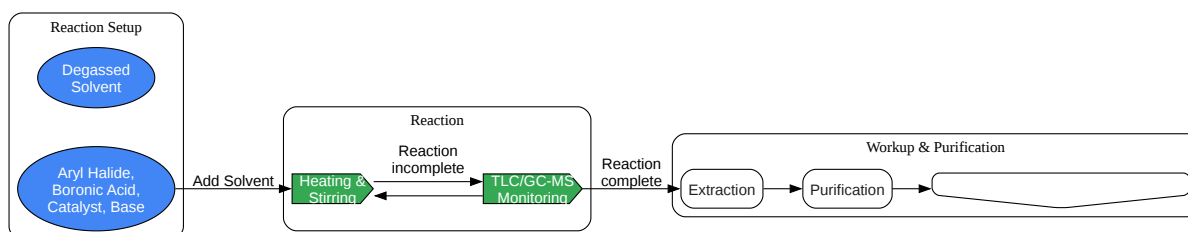
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds like **3,4'-Dimethylbiphenyl**.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- 3-Bromotoluene (or 3-iodotoluene)
- 4-Methylphenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
- Base (e.g., K₂CO₃, K₃PO₄)
- Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)
- Inert gas (Nitrogen or Argon)

Procedure:

- To an oven-dried flask, add the aryl halide (e.g., 3-bromotoluene), the boronic acid (4-methylphenylboronic acid), the palladium catalyst, and the base.
- The flask is sealed and purged with an inert gas.
- Degassed solvent is added via syringe.
- The reaction mixture is heated and stirred for a specified time, with progress monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, the reaction is cooled, and the product is extracted using an organic solvent.
- The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by column chromatography or recrystallization.



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Figure 1: Workflow for the synthesis of **3,4'-Dimethylbiphenyl**.

Determination of Heat Capacity by Adiabatic Calorimetry

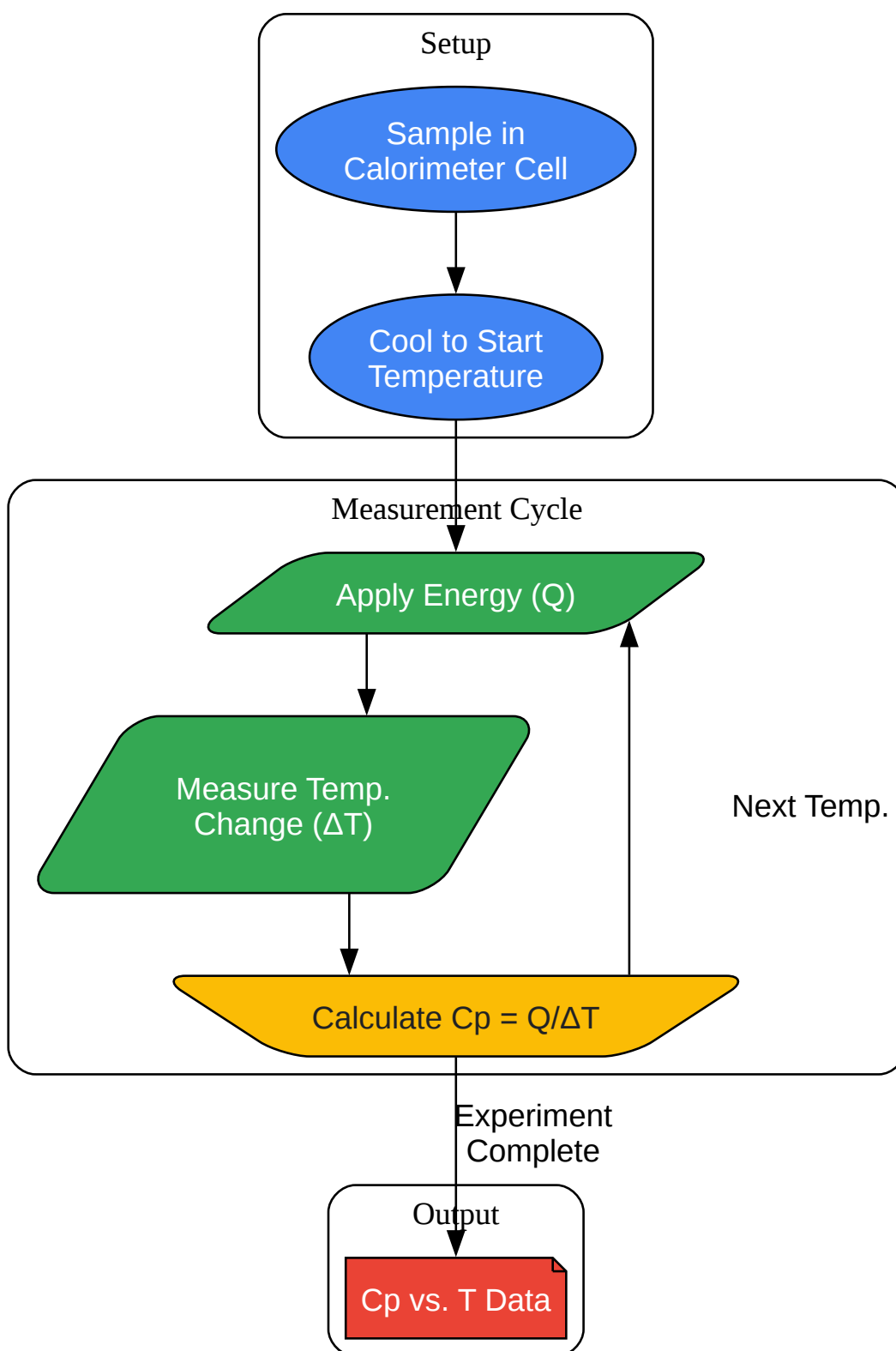
Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.^{[10][11][12]}

Apparatus:

- An adiabatic calorimeter, which consists of a sample cell, an adiabatic shield, and a vacuum chamber.
- A resistance thermometer for precise temperature measurement.
- A heater to supply energy to the sample.

Procedure:

- A known mass of the purified **3,4'-Dimethylbiphenyl** sample is placed in the calorimeter cell.
- The cell is sealed and placed within the adiabatic shield in a vacuum chamber.
- The system is cooled to the starting temperature (e.g., using liquid helium or nitrogen).
- A known amount of electrical energy (Q) is supplied to the sample through the heater, causing a small increase in temperature (ΔT).
- The temperature of the adiabatic shield is controlled to match the temperature of the sample cell at all times, minimizing heat loss.
- The heat capacity (C_p) is calculated using the formula: $C_p = Q / \Delta T$.
- This process is repeated at various temperatures to obtain the heat capacity as a function of temperature.



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Figure 2: Experimental workflow for adiabatic calorimetry.

Determination of Vapor Pressure and Enthalpy of Vaporization by the Transpiration Method

The transpiration method is a dynamic technique used to measure the vapor pressure of low-volatility compounds.[13] The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

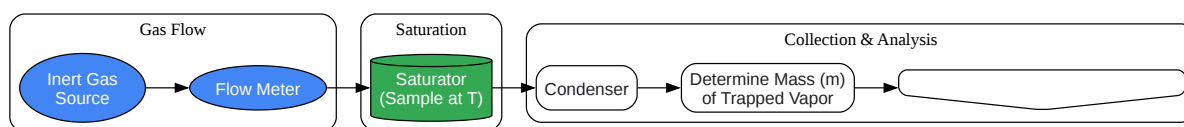
Apparatus:

- A temperature-controlled furnace or thermostat.
- A saturator tube containing the sample.
- A condenser to trap the vaporized sample.
- A carrier gas supply with a precise flow meter.

Procedure:

- A known mass of **3,4'-Dimethylbiphenyl** is placed in the saturator tube.
- The saturator is maintained at a constant temperature (T).
- A stream of inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a known, slow, and constant flow rate.
- The carrier gas becomes saturated with the vapor of the sample.
- The gas mixture then passes through a condenser, where the vaporized sample is trapped and its mass (m) is determined.
- The volume of the carrier gas (V) is measured.
- The partial pressure (P) of the sample at temperature T is calculated using the ideal gas law: $P = (m/M) * (RT/V)$, where M is the molar mass and R is the ideal gas constant.
- The measurements are repeated at different temperatures to obtain a series of P vs. T data points.

- The enthalpy of vaporization (ΔH_{vap}) is determined from the slope of a plot of $\ln(P)$ versus $1/T$.



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Figure 3: Workflow for the transpiration method.

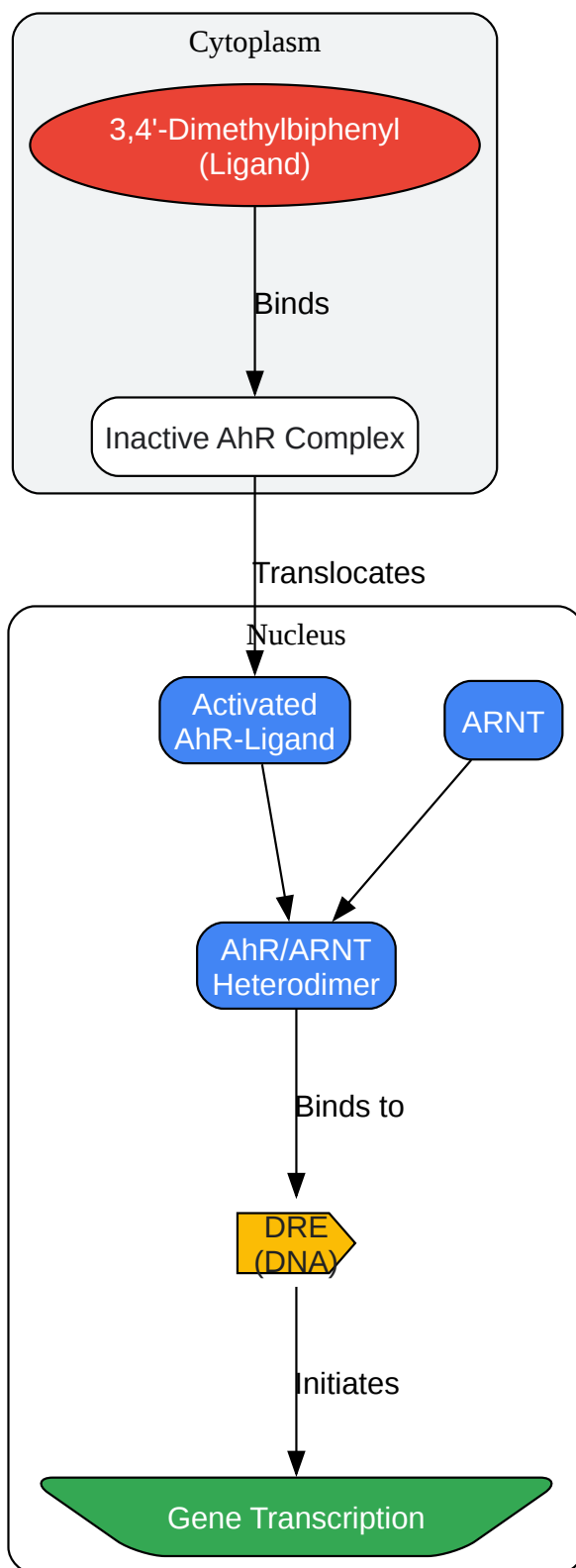
Biological Interactions: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Biphenyls and their derivatives, as xenobiotics, can interact with biological systems. One of the key pathways involved in the metabolism and response to such compounds is the aryl hydrocarbon receptor (AhR) signaling pathway.^{[3][6][14][15]} The activation of AhR can lead to the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of foreign compounds.^{[3][16]}

Mechanism of Action:

- **Ligand Binding:** In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. A xenobiotic ligand, such as a dimethylbiphenyl, can enter the cell and bind to the AhR.^{[15][16]}
- **Nuclear Translocation:** Ligand binding induces a conformational change in the AhR, leading to its translocation into the nucleus.^{[15][16]}
- **Heterodimerization:** In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).^{[15][16]}

- **DNA Binding:** This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[\[15\]](#)[\[17\]](#)[\[18\]](#)
- **Gene Transcription:** The binding of the AhR/ARNT complex to DREs initiates the transcription of target genes, leading to the synthesis of proteins involved in xenobiotic metabolism and other cellular responses.[\[3\]](#)[\[17\]](#)



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Figure 4: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This technical guide provides a consolidated source of information on the thermophysical properties of **3,4'-Dimethylbiphenyl** for the scientific community. While there are gaps in the experimental data for certain thermodynamic properties of this specific isomer, the provided data for related compounds and the detailed experimental protocols offer a strong foundation for further research and application. The elucidation of its interaction with the aryl hydrocarbon receptor signaling pathway also opens avenues for its study in the context of drug metabolism and toxicology. Future experimental work should focus on determining the heat capacity, enthalpy of fusion, and enthalpy of vaporization of **3,4'-Dimethylbiphenyl** to complete its thermophysical profile.

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